[2-(3-Methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
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Description
[2-(3-Methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of benzoic acid and contains three methoxy groups on the benzoate ring and one methoxy group on the anilino group. This compound has been shown to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Bacterial Degradation and Methanol Production
Research on Pseudomonas putida shows the bacterial degradation of 3,4,5-trimethoxybenzoic acid and related compounds, leading to the production of methanol. These studies highlight the metabolic pathways involved in the oxidation of trimethoxybenzoic acids to carbon dioxide and methanol, demonstrating a natural source of methanol and insights into bacterial metabolism and environmental degradation processes (Donnelly & Dagley, 1980); (Donnelly & Dagley, 1981).
Chemical Synthesis and Reactions
Studies on the synthesis and reactions of trimethoxybenzoic acid derivatives reveal their potential in producing novel compounds with possible applications in materials science and organic synthesis. This includes work on hypervalent iodine reactions with steroidal compounds (Numazawa, Mutsumi, & Ogata, 1988), and the development of potential anti-tumor agents through the synthesis of specifically labeled reserpines (Roth, Fischer, Pachta, & Althaus, 1982).
Advanced Materials and Medicinal Chemistry
Further applications include the synthesis of novel compounds for potential use in anticancer therapy, where derivatives of trimethoxybenzoic acid serve as key structural components in the development of tubulin inhibitors (Romagnoli et al., 2008). Additionally, the synthesis of benzoxazole derivatives highlights their potential as imaging agents for Alzheimer's disease, underscoring the versatility of trimethoxybenzoic acid derivatives in medicinal chemistry (Cui et al., 2012).
properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7/c1-23-14-7-5-6-13(10-14)20-17(21)11-27-19(22)12-8-15(24-2)18(26-4)16(9-12)25-3/h5-10H,11H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOOGZRIFUMBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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